5-Ethoxy-2-methylindole
Description
5-Ethoxy-2-methylindole is a substituted indole derivative characterized by an ethoxy group at the 5-position and a methyl group at the 2-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their presence in natural products and pharmaceuticals. For instance, 5-ethoxy-substituted indoles can be prepared via condensation of nitrobenzaldehyde derivatives with nitroalkanes, followed by reduction using agents like titanium(II) chloride . The ethoxy group enhances electron density in the aromatic ring, influencing reactivity and interactions in biological systems.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-3-13-10-4-5-11-9(7-10)6-8(2)12-11/h4-7,12H,3H2,1-2H3 |
InChI Key |
WUHIKCJBSKWNIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- 5-Methoxy-2-methylindole : Substitutes ethoxy with methoxy at position 3.
- 5-Methoxyindole : Lacks the 2-methyl group but shares the 5-methoxy substituent.
- 5-Methoxy-2,4-dimethylindole : Adds a methyl group at position 4, altering steric and electronic properties.
*Estimated based on structural analogs.
Pharmacological and Physicochemical Properties
- Solubility : Ethoxy and methyl substituents lower water solubility compared to simpler indoles (e.g., 5-methoxyindole).
- Bioactivity : Methoxy and ethoxy groups are common in bioactive indoles; for example, 5-methoxyindole derivatives exhibit antiviral and antioxidant properties. Ethoxy analogs may improve metabolic stability due to reduced oxidative degradation.
- Thermal Stability : Higher molecular weight and alkyl substituents (e.g., ethoxy) likely increase melting points compared to 5-methoxyindole.
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